molecular formula C10H16O B056846 (-)-Pulegone CAS No. 3391-90-0

(-)-Pulegone

Cat. No.: B056846
CAS No.: 3391-90-0
M. Wt: 152.23 g/mol
InChI Key: NZGWDASTMWDZIW-QMMMGPOBSA-N
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Description

(-)-Pulegone is a naturally occurring monoterpenoid ketone, predominantly found in the essential oils of plants from the Mentha genus, such as pennyroyal and catmint. It serves as a valuable reference standard and active compound in diverse research fields, particularly in neuropharmacology and entomology. Its primary mechanism of action is attributed to its potent modulation of GABA_A receptors, acting as a non-competitive antagonist that inhibits GABA-induced currents. This action provides a mechanistic basis for its well-documented investigational use in studying convulsant pathways and seizure models. Furthermore, this compound is a key intermediate in the biosynthetic pathway of menthol and is extensively utilized in phytochemical and metabolic studies. In entomological research, it demonstrates significant insecticidal and repellent properties, making it a compound of interest for developing novel, natural pest management strategies. Researchers rely on our high-purity this compound for its consistent quality in gas chromatography-mass spectrometry (GC-MS) analysis, in vitro assays, and as a critical reagent in studying plant-insect interactions and neuronal excitability.

Properties

IUPAC Name

(5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGWDASTMWDZIW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=C(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC(=C(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317958
Record name (-)-Pulegone
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Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3391-90-0
Record name (-)-Pulegone
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Record name Pulegone, (-)-
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Record name (-)-Pulegone
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Record name (-)-Pulegone
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Record name PULEGONE, (-)-
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Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Lewis acid-mediated elimination, where CeCl₃·7H₂O coordinates to the hydroxyl group of the substrate, facilitating deprotonation and subsequent β-elimination. The addition of NaI enhances the Lewis acidity of cerium by forming a CeCl₂I·7H₂O complex, which accelerates the reaction while maintaining high stereoselectivity. Key parameters include:

  • Solvent : Acetonitrile (reflux conditions).

  • Temperature : 80°C.

  • Substrate Scope : Cyclic ketones with secondary or tertiary alcohols.

A representative synthesis of (−)-pulegone from (1R,2S)-2-(1-hydroxy-3-methylpentyl)cyclohexanone achieved an 85% yield with >99% enantiomeric excess (ee).

Table 1: Performance of CeCl₃·7H₂O-NaI in (−)-Pulegone Synthesis

SubstrateYield (%)ee (%)Reference
2-(1-Hydroxy-3-methylpentyl)cyclohexanone85>99
2-(1-Hydroxyethyl)cyclopentanone7898

Biocatalytic Reduction of (+)-Pulegone Using Engineered Reductases

Recent advances in enzyme engineering have enabled the efficient biocatalytic reduction of (+)-pulegone to (−)-menthone, a direct precursor to (−)-menthol. Wu et al. identified a bacterial (+)-pulegone reductase (PrPGR) from Pseudomonas resinovorans and optimized its activity through structure-guided mutagenesis.

Enzyme Engineering and Catalytic Efficiency

Wild-type PrPGR exhibited a catalytic efficiency (kcat/Km) of 0.14 mM⁻¹s⁻¹. The variant PrPGR M2-1 (A50V/G53W) showed a 204-fold improvement (kcat/Km = 28.6 mM⁻¹s⁻¹), attributed to enhanced substrate binding and NADPH affinity.

Table 2: Performance of PrPGR Variants in (+)-Pulegone Reduction

Variantkcat (s⁻¹)Km (mM)kcat/Km (mM⁻¹s⁻¹)
Wild-type0.070.50.14
PrPGR M2-115.20.5328.6

Whole-Cell Biocatalysis for Scalable Production

A whole-cell system co-expressing PrPGR M2-1, menthol monooxygenase (MpMMR), and formate dehydrogenase (BstFDH) achieved a (−)-menthol titer of 4.8 g/L from (+)-pulegone, the highest reported to date without exogenous NADPH.

Chromatographic and Spectroscopic Analysis for Quality Control

Accurate quantification of (−)-pulegone in synthetic mixtures is critical for process optimization. Methods such as hollow fiber liquid-phase microextraction (HF-LPME) coupled with HPLC and NMR spectroscopy have been validated for this purpose.

HF-LPME-HPLC Method

  • Detection Limit : 0.4 ng/mL.

  • Linear Range : 0.05–5 µg/mL (r = 0.999).

  • Recovery : 92–105% in Schizonepeta tenuifolia extracts.

Quantitative ¹H NMR (qNMR)

  • Solvent System : Methanol-d₄/chloroform-d₁ (1:1).

  • Peak Integration : δ 5.35 ppm (olefinic protons of pulegone).

  • Accuracy : ±2% compared to reference standards.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of (−)-Pulegone Preparation Methods

MethodYield (%)StereoselectivityScalabilityEnvironmental Impact
CeCl₃·7H₂O-NaI75–85>98% eeModerateHigh solvent use
Biocatalytic Reduction90–9599% eeHighLow waste generation

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Pulegone can undergo oxidation reactions to form compounds like menthofuran and piperitenone.

    Reduction: Reduction of this compound can yield menthone and isomenthone.

    Substitution: It can participate in substitution reactions, particularly with halogens, to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Selenium dioxide, chromic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acidic Conditions: Sulfuric acid, hydrochloric acid.

Major Products:

    Oxidation Products: Menthofuran, piperitenone.

    Reduction Products: Menthone, isomenthone.

    Substitution Products: Halogenated pulegone derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research has demonstrated that (-)-pulegone exhibits significant anti-inflammatory activities. A study conducted on RAW 264.7 cells showed that pulegone inhibited the expression of inflammatory mediators such as iNOS and COX-2 through the down-regulation of NF-κB and MAPK signaling pathways. This suggests its potential as a therapeutic agent for inflammatory diseases .

1.2 Antioxidant Activity

Pulegone has been evaluated for its antioxidant properties. In experiments involving methanolic extracts of Mentha pulegium, it was found to possess considerable antioxidant capacity, which is crucial for protecting cells from oxidative stress and related diseases .

1.3 Antimicrobial Effects

The antimicrobial activity of this compound has been extensively studied. Its efficacy against various pathogens, including bacteria and fungi, highlights its potential as a natural preservative in food products and as an alternative treatment in medicine .

Agricultural Applications

2.1 Insecticidal Activity

This compound has demonstrated insecticidal properties, making it valuable in pest management strategies. Its application can reduce reliance on synthetic pesticides, aligning with sustainable agricultural practices .

2.2 Plant Growth Promotion

Recent studies have indicated that pulegone can enhance plant growth and yield by acting as a natural biostimulant, thus contributing to sustainable agriculture by improving crop resilience against environmental stresses .

Food Industry Applications

3.1 Flavoring Agent

Due to its pleasant minty aroma, this compound is commonly used as a flavoring agent in food products and beverages. Its use enhances sensory qualities while providing potential health benefits associated with its bioactive compounds .

3.2 Natural Preservative

The antimicrobial properties of this compound make it suitable for use as a natural preservative, helping to extend the shelf life of food products without the adverse effects associated with synthetic preservatives .

Case Studies and Research Findings

StudyFocusFindings
KoreaMed StudyAnti-inflammatory effectsInhibited LPS-induced inflammatory mediators; potential for treating inflammatory diseases
Science.govAntioxidant capacityHigh total phenolic content correlated with antioxidant activity; protective effects on human lymphocytes
Industrial Chemicals AssessmentMetabolism and toxicityIdentified metabolic pathways; highlighted hepatotoxicity concerns at high doses
MDPI Patent AnalysisApplication trendsIdentified increasing patent filings related to pulegone's uses in pharmaceuticals and food industries

Safety and Toxicity Considerations

While this compound has many beneficial applications, safety assessments indicate potential hepatotoxicity at high doses, particularly when derived from concentrated sources like pennyroyal oil . Regulatory agencies continue to evaluate its safety profile to establish acceptable daily intake levels.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: (-)-Pulegone is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission.

    Receptor Interaction: It may interact with specific receptors in the body, contributing to its analgesic and anti-inflammatory effects.

    Oxidative Stress Modulation: The compound has been shown to modulate oxidative stress pathways, which could be linked to its antimicrobial and anti-inflammatory properties.

Comparison with Similar Compounds

Table 1: Key Differences Between this compound and (+)-Pulegone

Property This compound (+)-Pulegone
Natural Source Agastache formosanum Mentha pulegium
Enzyme Affinity (Km) 57.18 µM (NtPR) 3.00 µM (MpPR)
Metabolic Byproduct Limited hepatotoxicity Menthofuran (hepatotoxic)
Dominant Bioactivity Antimicrobial, antioxidant CNS depression, analgesic

Structural Analogs: Pulegone Derivatives and Epoxides

Epoxidation of pulegone enhances bioactivity:

  • (R)-Pulegone Oxide : Derived from (+)-pulegone, this epoxide exhibits increased anti-proliferative effects (GI = 16.02–43.21%) compared to the parent compound (GI = 10.25–27.44%) .
  • Carvone Epoxide : Analogous structural modification in (-)-carvone elevates cytotoxicity (GI = 8.21–29.24%) versus unmodified carvone (GI = 2.28–12.28%) .

Co-occurring Compounds in Essential Oils

This compound frequently coexists with other monoterpenes, but its concentration varies significantly:

  • Pennyroyal Oil: Contains up to 86.64% pulegone, alongside piperitenone (2.58%) and isomenthone (4.60%) .
  • Satureja calamintha Oil : Wild and domesticated variants contain 12.44% and 12% pulegone, respectively, with eucalyptol (22–23%) as the dominant compound .

Table 2: Comparative Composition of Pulegone-Rich Essential Oils

Plant Species Pulegone Content (%) Key Co-occurring Compounds
Mentha pulegium 86.64 Piperitenone, isomenthone
Satureja calamintha 12.00–12.44 Eucalyptol, rotundifolone, menthol
Agastache formosanum Major constituent Not specified (leaves/flowering tops)

Metabolic and Functional Relationships

  • Menthofuran : A hepatotoxic metabolite of (+)-pulegone, regulated by menthofuran synthase (MFS). Overexpression of mfs increases menthofuran production, indirectly reducing (-)-menthol yield in peppermint oil .
  • p-Cresol : Generated via oxidative degradation of pulegone during stir-frying of Schizonepeta tenuifolia, contributing to hepatotoxicity .

Pharmacological Comparison with Related Terpenes

  • Menthol : Unlike pulegone, menthol lacks significant CNS effects but shares antimicrobial properties. It is safer for topical use, whereas pulegone requires dose limitation due to toxicity .
  • Limonene: Both are cyclic monoterpenes, but limonene lacks the ketone group, resulting in weaker antinociceptive activity compared to pulegone .

Biological Activity

(-)-Pulegone , a monoterpene ketone, is primarily derived from the essential oils of plants in the mint family (Lamiaceae), particularly from Mentha pulegium (pennyroyal). It has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

Chemical Formula C10H12O\text{Chemical Formula C}_{10}\text{H}_{12}\text{O}

It is characterized by a cyclic ketone structure that contributes to its various biological activities. The compound’s lipophilicity allows it to penetrate biological membranes, facilitating its interaction with cellular targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In a study evaluating the antioxidant capacity of Mentha pulegium extracts, it was found that pulegone contributed to the total phenolic content and exhibited strong radical scavenging activity . The antioxidant mechanisms include:

  • Scavenging free radicals : Reducing oxidative stress by neutralizing reactive oxygen species (ROS).
  • Enhancing enzymatic activity : Increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in human lymphocyte cultures .

Antimicrobial Activity

This compound has demonstrated considerable antimicrobial effects against various pathogens. The essential oil derived from Mentha pulegium, rich in pulegone, showed effective antibacterial activity against strains like Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these bacteria were reported as follows:

PathogenMIC (µg/mL)
Escherichia coli25
Staphylococcus aureus25
Candida albicans50

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages, suggesting its role in mitigating inflammatory responses . The mechanism involves:

  • Inhibition of NF-κB signaling : Suppressing the activation of NF-κB, a key regulator of inflammation.
  • Regulation of Nrf2/HO-1 pathway : Upregulating the expression of HO-1, which promotes cellular defense against oxidative damage .

Anticancer Activity

Emerging evidence suggests that this compound may possess anticancer properties. A study indicated that silver nanoparticles synthesized using Mentha pulegium extracts exhibited cytotoxic effects on HeLa and MCF-7 cancer cell lines . The mechanism appears to involve the induction of apoptosis and disruption of cancer cell proliferation.

Case Study 1: Antioxidant Effects in Human Lymphocytes

In a controlled experiment, human lymphocyte cultures treated with methanolic extracts of Mentha pulegium showed a significant increase in SOD and GPx activity while reducing malondialdehyde (MDA) levels, indicating decreased lipid peroxidation . This study underscores the potential health benefits of pulegone-rich extracts in preventing oxidative stress-related diseases.

Case Study 2: Toxicity Assessment in Animal Models

A toxicity study involving laboratory mice revealed that both eugenol and pulegone could induce genetic damage at varying doses. While low doses appeared safe, higher doses led to adverse effects such as reduced body weight and increased mortality rates . These findings highlight the necessity for careful dosage considerations when using pulegone therapeutically.

Q & A

Q. How can researchers ensure ethical compliance in animal studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Justify sample sizes via power analysis and minimize animal use via shared control groups. Obtain IACUC approval (Protocol #XYZ) and disclose all conflicts of interest (COI) in supplementary ethics statements .

Q. What open-science practices enhance reproducibility in this compound research?

  • Methodological Answer : Deposit raw chromatograms, NMR spectra, and RNA-seq data in public repositories (e.g., NCBI SRA, MetaboLights). Share analytical protocols via protocols.io and use electronic lab notebooks (ELNs) for version control. Participate in inter-laboratory ring trials to validate key findings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
(-)-Pulegone

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